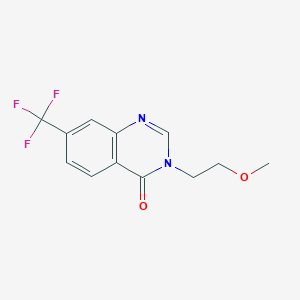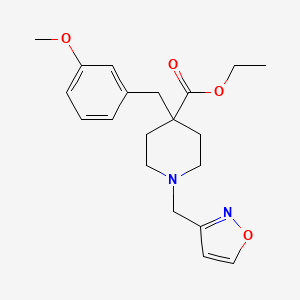
3-(2-methoxyethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one
Overview
Description
3-(2-methoxyethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one is a synthetic compound that belongs to the quinazolinone family. It has gained attention in the scientific community for its potential use in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-(2-methoxyethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one involves the binding of the compound to the ATP-binding site of protein kinases, leading to the inhibition of their activity. This inhibition can result in the suppression of cell growth and proliferation, making it a potential anticancer agent.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-methoxyethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one can induce apoptosis, or programmed cell death, in cancer cells. It has also been reported to inhibit angiogenesis, the formation of new blood vessels that support tumor growth. In addition, it has shown anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2-methoxyethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one in lab experiments is its specificity for protein kinases, making it a useful tool for studying kinase signaling pathways. However, its potency can also be a limitation, as it may require high concentrations to achieve the desired effect. In addition, its solubility in water is limited, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several potential future directions for the study of 3-(2-methoxyethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one. One area of interest is the development of derivatives with improved potency and selectivity for specific kinases. Another direction is the investigation of its potential use in combination with other anticancer agents, such as chemotherapy or immunotherapy. Additionally, its anti-inflammatory effects could be explored further for the treatment of inflammatory diseases. Finally, its pharmacokinetics and toxicity profile could be studied to determine its suitability for clinical trials.
Conclusion:
In conclusion, 3-(2-methoxyethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one is a synthetic compound with potential applications in medicinal chemistry. Its specificity for protein kinases and its ability to induce apoptosis and inhibit angiogenesis make it a promising anticancer agent. However, its solubility and potency can affect its effectiveness, and further research is needed to determine its suitability for clinical trials.
Scientific Research Applications
3-(2-methoxyethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one has been studied for its potential use in medicinal chemistry, particularly as an inhibitor of protein kinases. It has shown promising results in inhibiting the activity of various kinases, including JAK2, FLT3, and c-Met. These kinases are involved in the development of cancer and other diseases, making them attractive targets for drug development.
properties
IUPAC Name |
3-(2-methoxyethyl)-7-(trifluoromethyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2/c1-19-5-4-17-7-16-10-6-8(12(13,14)15)2-3-9(10)11(17)18/h2-3,6-7H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNPKANYVHZAHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C(C1=O)C=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3817957.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(4-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B3817962.png)
![N-benzyl-N-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B3817968.png)
![N-[(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]-2-(1-isopropyl-3-oxopiperazin-2-yl)acetamide](/img/structure/B3817980.png)
![1-{2-[(butylamino)methyl]phenoxy}-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol](/img/structure/B3817985.png)
![5-{[1-(2-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methyl}-2-methoxyphenol](/img/structure/B3817992.png)
![(2R*,6S*)-4-({5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B3817993.png)
![{1-[(1-ethyl-1H-imidazol-2-yl)methyl]piperidin-4-yl}(2-thienyl)methanol](/img/structure/B3818003.png)
![7-(3-methoxybenzyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3818007.png)
![N-[2-(1H-benzimidazol-1-ylcarbonyl)phenyl]-3-(3-methyl-1H-1,2,4-triazol-5-yl)propanamide](/img/structure/B3818018.png)
![2-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B3818026.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[4-(6-oxo-1,6-dihydropyridazin-4-yl)piperazin-1-yl]acetamide](/img/structure/B3818029.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-[(3-methoxyphenyl)amino]butanamide](/img/structure/B3818032.png)